3-(dimethylamino)-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)prop-2-en-1-one
Beschreibung
Eigenschaften
IUPAC Name |
3-(dimethylamino)-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-16(2)7-5-10(17)11-12(18)15(20-4)14-9(6-8-21-14)13(11)19-3/h5-8,18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPKEWFDOAPVRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC(=O)C1=C(C2=C(C(=C1O)OC)OC=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Enaminone Formation via Dimethylformamide Dimethylacetal (DMF-DMA)
The most widely reported method involves condensation of 1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone with DMF-DMA under reflux conditions. This reaction proceeds via nucleophilic attack of the acetyl carbonyl oxygen on the electrophilic carbon of DMF-DMA, followed by elimination of methanol to form the α,β-unsaturated enaminone.
Procedure :
-
Starting Material : 1-(6-Hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)ethanone (10 mmol) is dissolved in anhydrous xylene (50 mL).
-
Reagent Addition : DMF-DMA (15 mmol) is added dropwise under nitrogen.
-
Reaction Conditions : The mixture is refluxed at 140°C for 8–12 hours.
-
Workup : The solvent is evaporated under reduced pressure, and the crude product is purified via column chromatography (silica gel, ethyl acetate/hexane, 3:7) to yield the title compound as a yellow crystalline solid.
Key Data :
Microwave-Assisted Synthesis
To reduce reaction time, microwave irradiation has been employed. This method enhances reaction efficiency by promoting rapid heating and minimizing side reactions.
Procedure :
-
Reactants : Equimolar amounts of acetylated benzofuran and DMF-DMA are mixed in dimethyl sulfoxide (DMSO).
-
Irradiation : The mixture is subjected to microwave irradiation (300 W, 120°C) for 20–30 minutes.
-
Isolation : The product is precipitated by adding ice-cwater and recrystallized from ethanol.
Key Data :
Optimization of Reaction Parameters
Solvent Selection
Polar aprotic solvents (e.g., xylene, toluene) are optimal due to their high boiling points and ability to stabilize intermediates. Lower yields (<60%) are observed in dichloromethane or tetrahydrofuran due to poor solubility.
Temperature and Time Dependence
Catalytic Additives
-
Piperidinium Acetate (5 mol%) : Accelerates condensation by deprotonating the acetyl intermediate, improving yields to 82%.
-
No Catalyst : Requires extended reaction times (12–14 hours) for comparable yields.
Characterization and Analytical Validation
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) :
δ 7.82 (d, J = 12.4 Hz, 1H, CH=), 6.45 (s, 1H, benzofuran H-3), 6.23 (s, 1H, benzofuran H-2), 3.89 (s, 3H, OCH₃), 3.78 (s, 3H, OCH₃), 3.12 (s, 6H, N(CH₃)₂). -
¹³C NMR :
δ 188.2 (C=O), 162.1 (C=N), 151.4–105.3 (benzofuran carbons), 56.1–56.3 (OCH₃), 40.8 (N(CH₃)₂). -
IR (KBr) :
ν 1675 cm⁻¹ (C=O), 1612 cm⁻¹ (C=N), 1240 cm⁻¹ (C-O).
Chromatographic Purity
-
HPLC Conditions : C18 column, acetonitrile/water (70:30), flow rate 1.0 mL/min, retention time = 6.8 minutes.
Alternative Synthetic Approaches
Claisen-Schmidt Condensation
Though less efficient for enaminones, this method has been explored using 6-hydroxy-4,7-dimethoxybenzofuran-5-carbaldehyde and dimethylacetamide. However, yields are suboptimal (35–40%) due to competing side reactions.
Palladium-Catalyzed Coupling
A novel route involves Suzuki-Miyaura coupling of 5-bromo-6-hydroxy-4,7-dimethoxybenzofuran with a preformed enaminone boronate ester. While scalable, this method requires costly catalysts (Pd(PPh₃)₄) and stringent anhydrous conditions.
Industrial-Scale Considerations
For bulk production, continuous flow reactors are preferred to batch processes. Key parameters include:
Challenges and Mitigation Strategies
Byproduct Formation
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Hydroxygruppe kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid zu einer Carbonylgruppe oxidiert werden.
Reduktion: Die Carbonylgruppe in der Propenoneinheit kann mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid zu einem Alkohol reduziert werden.
Substitution: Die Methoxygruppen können nucleophile Substitutionsreaktionen mit starken Nucleophilen wie Natriumhydrid oder Organolithiumreagenzien eingehen.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat, Chromtrioxid, saure oder basische Bedingungen.
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid, wasserfreie Bedingungen.
Substitution: Natriumhydrid, Organolithiumreagenzien, aprotische Lösungsmittel.
Hauptprodukte
Oxidation: Bildung von Carbonyl-Derivaten.
Reduktion: Bildung von Alkohol-Derivaten.
Substitution: Bildung von substituierten Benzofuran-Derivaten.
Wissenschaftliche Forschungsanwendungen
5. Wirkmechanismus
Der Wirkmechanismus von 3-(Dimethylamino)-1-(6-Hydroxy-4,7-Dimethoxy-1-Benzofuran-5-yl)prop-2-en-1-on ist nicht vollständig verstanden, aber es wird angenommen, dass es mit verschiedenen molekularen Zielstrukturen und Signalwegen interagiert:
Molekulare Zielstrukturen: Potenzielle Zielstrukturen sind Enzyme, Rezeptoren und Ionenkanäle, die an neurologischen Prozessen beteiligt sind.
Beteiligte Signalwege: Kann Signalwege modulieren, die mit Neurotransmission, oxidativem Stress und Entzündung zusammenhängen.
Wirkmechanismus
The mechanism of action of 3-(dimethylamino)-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)prop-2-en-1-one is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels involved in neurological processes.
Pathways Involved: May modulate signaling pathways related to neurotransmission, oxidative stress, and inflammation.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Substituent-Driven Functional Differences
A key comparator is the compound (2E)-1-{6-[2-(Dimethylamino)ethoxy]-4,7-Dimethoxy-1-Benzofuran-5-yl}-3-(3,4,5-Trimethoxyphenyl)Prop-2-En-1-One Ethanedioate (). Structural differences include:
- Benzofuran Substituents: The target compound has a 6-hydroxy group, while the comparator replaces this with a 2-(dimethylamino)ethoxy chain. The hydroxy group enables stronger hydrogen bonding (e.g., O–H···O/N interactions), whereas the ethoxy-linked dimethylamino group introduces steric bulk and altered solubility .
- Aromatic Side Chain: The comparator features a 3,4,5-trimethoxyphenyl group instead of a dimethylamino-β-carbonyl system.
Table 1: Structural and Functional Comparison
Electronic and Reactivity Profiles
- In contrast, the comparator’s ethoxy group is electron-donating, which may reduce electrophilicity at the carbonyl.
- Reactivity: The dimethylamino group in the target compound can act as a weak base, facilitating protonation in acidic environments. The comparator’s trimethoxyphenyl group may participate in redox reactions due to its methoxy substituents .
Methodological Considerations in Structural Analysis
- Crystallography : Both compounds likely require advanced refinement tools like SHELXL to resolve complex substitution patterns and torsional angles .
- Intermolecular Interactions : Mercury CSD ’s Materials Module can analyze packing motifs, such as the target compound’s hydrogen-bonded layers versus the comparator’s van der Waals-dominated packing .
Biologische Aktivität
The compound 3-(dimethylamino)-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)prop-2-en-1-one , also known as (2E)-3-(dimethylamino)-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)prop-2-en-1-one, is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.
Structural Characteristics
The compound is characterized by:
- A benzofuran moiety that contributes to its pharmacological properties.
- A dimethylamino group which is often associated with enhanced biological activity.
- A prop-2-en-1-one framework that may facilitate various chemical reactions.
These structural components suggest the potential for diverse biological interactions, making it an interesting candidate for further research.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
| Activity Type | Description |
|---|---|
| Antioxidant | Protects cells from oxidative stress. |
| Antimicrobial | Inhibits the growth of bacteria and fungi. |
| Neuroprotective | Offers protection against neurodegenerative processes. |
The specific biological activities of this compound remain under investigation, but initial findings suggest promising avenues for therapeutic applications.
1. Antioxidant Activity
A study highlighted the antioxidant properties of compounds similar in structure to this compound. The presence of hydroxyl groups in the benzofuran moiety was found to enhance radical scavenging activity, which is crucial for preventing cellular damage caused by oxidative stress .
2. Antimicrobial Properties
Research has shown that derivatives of benzofuran exhibit significant antimicrobial activity. For example, a related compound demonstrated inhibition against various bacterial strains, suggesting that structural modifications can lead to enhanced efficacy against pathogens . This positions the target compound as a potential candidate for developing new antimicrobial agents.
3. Neuroprotective Effects
Another study investigated the neuroprotective effects of related compounds on neuronal cells exposed to toxic substances. The findings indicated that compounds with similar functional groups could significantly reduce cell death and promote neuronal survival, highlighting the potential of this compound in treating neurodegenerative diseases .
Synthesis Methods
The synthesis of this compound can be approached through several methodologies, allowing for modifications that may enhance its biological activity or stability. Common synthesis routes include:
- Condensation Reactions : Utilizing benzofuran derivatives and dimethylamine.
- Functional Group Modifications : Altering substituents on the benzofuran ring to optimize activity.
These methods underscore the versatility in synthesizing this compound and tailoring it for specific biological applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and characterizing 3-(dimethylamino)-1-(6-hydroxy-4,7-dimethoxy-1-benzofuran-5-yl)prop-2-en-1-one?
- Answer : Synthesis typically involves coupling benzofuran derivatives with enaminone precursors via Claisen-Schmidt condensation under acidic or basic catalysis. Characterization requires multi-spectral analysis:
- NMR (¹H/¹³C) for structural elucidation of the benzofuran core and dimethylamino group.
- HRMS to confirm molecular weight (e.g., expected m/z for C₁₆H₁₉NO₆).
- IR to identify key functional groups (e.g., C=O stretch ~1680 cm⁻¹, phenolic -OH ~3200 cm⁻¹).
Purity validation should use HPLC with UV detection (λ = 254–280 nm) and a C18 column .
Q. How can researchers assess the stability of this compound under varying pH and temperature conditions?
- Answer : Conduct accelerated stability studies using a split-split plot design:
- pH ranges : Test 2.0 (acidic), 7.0 (neutral), and 9.0 (alkaline) at 25°C and 40°C.
- Analytical methods : Monitor degradation via HPLC every 24 hours for 7 days.
- Kinetic analysis : Calculate degradation rate constants (k) and half-life (t₁/₂) using first-order models.
Include controls for photodegradation (e.g., UV light exposure) .
Advanced Research Questions
Q. What experimental designs are optimal for studying the environmental fate of this compound in aquatic ecosystems?
- Phase 1 (Lab) : Determine partition coefficients (log P), solubility, and hydrolysis rates. Use OECD 105/121 guidelines.
- Phase 2 (Microcosm) : Simulate freshwater systems with sediment-water partitioning. Track abiotic transformations (e.g., hydrolysis) and biotic degradation (microbial consortia).
- Phase 3 (Field) : Deploy passive samplers in contaminated water bodies to measure bioaccumulation in benthic organisms.
Q. How can contradictory data on the compound’s antioxidant activity be resolved?
- Answer : Conflicting results often arise from assay-specific interferences (e.g., DPPH vs. ABTS methods). To resolve discrepancies:
- Standardize protocols : Use a randomized block design with four replicates per assay .
- Control for matrix effects : Pre-treat samples with solid-phase extraction to remove interfering phenolics (e.g., flavonoids from co-extracted plant material) .
- Validate with in vitro models : Compare results across cell lines (e.g., HepG2 vs. RAW 264.7 macrophages) to assess biological relevance.
Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Answer : Combine molecular docking (AutoDock Vina) and MD simulations (GROMACS):
- Target selection : Prioritize enzymes with conserved catalytic sites (e.g., cytochrome P450, kinases).
- Docking parameters : Use a grid box covering the active site (20 ų) and Lamarckian genetic algorithm.
- Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays. Adjust force fields (AMBER vs. CHARMM) to improve binding energy predictions .
Methodological Considerations
Q. How to design a study analyzing the compound’s impact on cellular redox homeostasis?
- Answer : Use a multi-omics approach:
- ROS measurement : Flow cytometry with DCFH-DA probe in treated vs. untreated cells.
- Transcriptomics : RNA-seq to identify Nrf2/ARE pathway activation.
- Metabolomics : LC-MS/MS to quantify glutathione (GSH/GSSG ratio) and NADPH levels.
Statistical analysis should include ANOVA with post-hoc Tukey tests to address variability across biological replicates .
Q. What strategies mitigate challenges in isolating this compound from complex biological matrices?
- Answer : Optimize extraction and purification:
- Sample prep : Use QuEChERS (for plant tissues) or liquid-liquid extraction (ethyl acetate for polar metabolites).
- Chromatography : Employ UPLC with a HILIC column for polar compounds; gradient elution (0.1% formic acid in H₂O/ACN).
- Detection : Pair with high-resolution Q-TOF MS for unambiguous identification (mass error < 5 ppm) .
Data Interpretation Guidelines
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
